CPPHA

Beschreibung

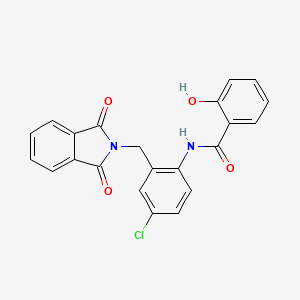

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-chloro-2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O4/c23-14-9-10-18(24-20(27)17-7-3-4-8-19(17)26)13(11-14)12-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-11,26H,12H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOUABRZSDGGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433014 | |

| Record name | CPPHA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693288-97-0 | |

| Record name | N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693288970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CPPHA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 693288-97-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide and its Potential as a Phosphodiesterase 2 (PDE2) Inhibitor

Disclaimer: Publicly available scientific literature and databases contain limited in-depth technical data for the specific compound N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide. While basic chemical properties are available, detailed experimental data, such as IC50 values and specific assay protocols, are not readily found. Preliminary information suggests a potential role as a phosphodiesterase 2 (PDE2) inhibitor. Therefore, this guide provides the available basic properties of the compound and presents a general overview of PDE2 inhibition, including a representative signaling pathway and a typical experimental protocol for assessing PDE2 inhibitory activity.

Basic Properties

N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide is a complex organic molecule.[1][2] Its fundamental chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C22H15ClN2O4 | [1] |

| Molecular Weight | 406.82 g/mol | [1] |

| CAS Number | 693288-97-0 | [1][3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4O | [1] |

| InChI Key | UFOUABRZSDGGAZ-UHFFFAOYSA-N |

Potential Mechanism of Action: Phosphodiesterase 2 (PDE2) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] The PDE2 family, specifically PDE2A, is unique in that it is allosterically activated by cGMP, which increases its hydrolysis of cAMP.[4] By inhibiting PDE2, the degradation of cAMP is reduced, leading to an increase in its intracellular concentration. This can have various downstream effects depending on the cell type and the specific signaling pathways involved.

The following diagram illustrates a simplified, representative signaling pathway involving PDE2. In this pathway, the activation of receptors leads to the production of cGMP, which in turn activates PDE2, leading to the breakdown of cAMP. An inhibitor of PDE2 would block this breakdown, thus potentiating cAMP-mediated signaling.

Experimental Protocols

Due to the absence of specific experimental data for the compound , a general protocol for a phosphodiesterase activity assay is provided below. This type of assay is commonly used to screen for and characterize PDE inhibitors.

This protocol is based on a multi-step enzymatic reaction that results in a quantifiable color change.

Principle:

-

A PDE enzyme hydrolyzes its specific cyclic nucleotide substrate (cAMP or cGMP) to the corresponding 5'-monophosphate (5'-AMP or 5'-GMP).

-

A 5'-nucleotidase enzyme is then added, which hydrolyzes the 5'-monophosphate to a nucleoside and inorganic phosphate.

-

The amount of inorganic phosphate produced is quantified using a malachite green-based reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.

Materials:

-

Purified PDE2 enzyme

-

cAMP substrate

-

5'-Nucleotidase

-

Assay Buffer (e.g., Tris-HCl based buffer with MgCl2)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., IBMX)

-

Malachite green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the PDE2 enzyme, cAMP substrate, and 5'-nucleotidase in assay buffer at the desired concentrations.

-

Compound Addition: Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for a no-inhibitor control (vehicle only) and a positive control inhibitor.

-

Enzyme Addition: Add the diluted PDE2 enzyme to all wells except for the negative control wells.

-

Initiation of Reaction: Start the reaction by adding the cAMP substrate to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

-

5'-Nucleotidase Addition: Add the 5'-nucleotidase to each well to convert the 5'-AMP to phosphate. Incubate for a further period (e.g., 20-30 minutes).

-

Color Development: Stop the reaction and initiate color development by adding the malachite green reagent to all wells. Allow the color to stabilize for approximately 20-30 minutes.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 620-650 nm).

-

Data Analysis: Calculate the percentage of PDE2 inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the general workflow for screening a compound for PDE inhibitory activity.

Conclusion

While N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide has been synthesized and cataloged, there is a notable lack of detailed biological and pharmacological data in the public domain. The potential for this compound to act as a PDE2 inhibitor remains to be experimentally validated and characterized. The information and protocols provided in this guide are intended to serve as a general framework for the potential investigation of this and similar compounds as modulators of phosphodiesterase activity. Further research is necessary to elucidate the specific biological activities and therapeutic potential of this molecule.

References

Unraveling the Mechanism of Action of a Novel mGluR Modulator: A Technical Guide to N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide (CPPHA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide, commonly known as CPPHA, is a potent and selective positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. This technical guide provides an in-depth overview of the mechanism of action of CPPHA, consolidating available quantitative data, detailing experimental protocols for its characterization, and visualizing its signaling pathway and experimental workflows. CPPHA distinguishes itself by acting at a novel allosteric site, distinct from the binding site of the well-characterized mGluR5 negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (MPEP). This unique mode of action presents a promising avenue for the development of novel therapeutics targeting glutamate signaling in the central nervous system.

Core Mechanism of Action: Positive Allosteric Modulation of mGluR1 and mGluR5

CPPHA exerts its pharmacological effects by binding to an allosteric site on mGluR1 and mGluR5, enhancing the receptor's response to the endogenous agonist, glutamate. This potentiation of glutamate signaling is achieved without direct activation of the receptor by CPPHA itself. The binding site of CPPHA is distinct from the orthosteric glutamate-binding site and also from the allosteric site recognized by MPEP and other related modulators.

Evidence for this novel binding site comes from mutagenesis studies. For instance, a mutation in the transmembrane domain of mGluR5, A809V, which reduces the binding of MPEP-like ligands, has no impact on the potentiating effect of CPPHA[1]. Conversely, a different mutation, F585I in mGluR5, completely abolishes the effect of CPPHA without altering the action of PAMs that bind at the MPEP site[1]. Similar findings in mGluR1, with mutations F599I and V757L, further support the existence of a unique binding pocket for CPPHA on group 1 mGluRs[1].

The interaction of CPPHA with its binding site induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate, leading to an amplified intracellular signaling cascade upon glutamate binding.

Quantitative Data

The following table summarizes the available quantitative data for CPPHA, highlighting its potency as a positive allosteric modulator of mGluR5.

| Receptor | Species | Assay Type | Parameter | Value | Reference |

| mGluR5 | Rat | FLIPR Assay (potentiation of glutamate response) | EC50 | < 1 µM | [Source] |

| mGluR5 | Human | FLIPR Assay (potentiation of glutamate response) | EC50 | 0.25 µM | [Source] |

Signaling Pathway

CPPHA potentiates the canonical signaling pathway of group 1 mGluRs, which are Gq-protein coupled receptors. Upon activation by glutamate, these receptors stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of CPPHA.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used for their robust growth and high transfection efficiency.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 20 mM HEPES, and an antibiotic/antimycotic solution.

-

Transfection: For transient expression of mGluR constructs, cells are plated on 100-mm culture dishes. cDNA encoding wild-type or mutant mGluR5 is mixed with a transfection reagent such as FuGENE 6 in a serum-free medium like Opti-MEM. This mixture is then added to the cells. Assays are typically performed 24 hours post-transfection.

Calcium Mobilization Assay (FLIPR)

This assay measures the potentiation of glutamate-induced intracellular calcium release by CPPHA.

-

Cell Plating: Transfected HEK293 cells are seeded into 96-well black-walled, clear-bottom plates pre-coated with poly-D-lysine.

-

Dye Loading: The culture medium is replaced with a calcium assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid) containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Cells are incubated for approximately 45-60 minutes at 37°C to allow for dye uptake.

-

Assay Procedure:

-

After dye loading, the cells are washed with the assay buffer.

-

A baseline fluorescence reading is taken using a Fluorometric Imaging Plate Reader (FLIPR).

-

A sub-maximal concentration (EC20) of glutamate is added to the wells, followed immediately by the addition of varying concentrations of CPPHA.

-

Fluorescence is monitored continuously to measure the change in intracellular calcium concentration.

-

-

Data Analysis: The increase in fluorescence, indicative of calcium mobilization, is plotted against the concentration of CPPHA to determine the EC50 value for potentiation.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid changes in the mGluR sequence to identify residues critical for CPPHA's activity.

-

Primer Design: Mutagenic primers are designed to contain the desired nucleotide change flanked by homologous sequences to the target DNA.

-

PCR Amplification: The plasmid DNA containing the wild-type mGluR sequence is amplified by PCR using the mutagenic primers and a high-fidelity DNA polymerase. This process creates a linear DNA product containing the desired mutation.

-

Template Removal and Ligation: The parental, non-mutated DNA template is digested using the DpnI enzyme, which specifically targets methylated DNA (prokaryotic-derived plasmids). The newly synthesized, mutated linear DNA is then circularized by ligation.

-

Transformation and Sequencing: The circularized, mutated plasmid is transformed into competent E. coli for amplification. The resulting plasmids are then isolated and sequenced to confirm the presence of the desired mutation.

Conclusion

N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide (CPPHA) represents a significant tool for studying the pharmacology of group 1 metabotropic glutamate receptors. Its action as a positive allosteric modulator at a novel binding site offers a unique opportunity for the design of selective and potent therapeutics for a range of neurological and psychiatric disorders where modulation of glutamate signaling is desired. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this and related compounds.

References

The Positive Allosteric Modulator CPPHA: A Technical Guide to its Interaction with mGluR5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), a significant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). CPPHA is a valuable tool compound for studying the pharmacology of mGluR5 due to its unique allosteric binding site, distinct from that of the prototypical modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP). This document details the pharmacological properties of CPPHA, including its potency and efficacy in functional assays, and provides comprehensive protocols for key in vitro experiments. Furthermore, it elucidates the signaling pathways affected by CPPHA's modulation of mGluR5 and its distinct mechanism of action, supported by data-driven visualizations.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. Positive allosteric modulators of mGluR5, such as CPPHA, offer a nuanced approach to enhancing receptor function by potentiating the effects of the endogenous agonist, glutamate. This preserves the spatial and temporal dynamics of physiological signaling. CPPHA, in particular, has been instrumental in advancing our understanding of mGluR5 allostery due to its unique binding site and its differential effects on downstream signaling pathways.

Pharmacological Profile of CPPHA

CPPHA enhances the response of mGluR5 to glutamate and other orthosteric agonists. Its positive allosteric modulatory activity has been characterized in various in vitro systems.

Quantitative Data

The following table summarizes the key pharmacological parameters of CPPHA at the mGluR5 receptor.

| Parameter | Species | Assay System | Value | Reference |

| EC50 (Potentiation of Glutamate-induced Calcium Mobilization) | Rat | Cortical Astrocytes | Potentiates sub-maximal glutamate responses | [1] |

| EC50 (Potentiation of DHPG-induced Calcium Mobilization) | Rat | Cortical Astrocytes | Induces parallel leftward shift of DHPG CRC | [1] |

| Binding Affinity (Ki) | - | - | Does not bind to the MPEP site | [2] |

Note: Specific EC50 and Ki values for CPPHA are not consistently reported in a standardized format in the public literature, reflecting the nature of its allosteric interaction. Its potency is typically characterized by the extent of the leftward shift it induces in the agonist's concentration-response curve.

Mechanism of Action

CPPHA binds to a novel allosteric site on the mGluR5 receptor, topographically distinct from the MPEP binding site within the seven-transmembrane domain. This is supported by mutagenesis studies where mutations affecting MPEP binding do not alter CPPHA's activity, and vice versa. A key finding is that a neutral ligand at the MPEP site, 5MPEP, inhibits CPPHA's potentiation in a noncompetitive manner, further indicating separate binding sites with allosteric interaction.

dot

References

- 1. ZA967504B - Process for the crystallization fromwater of (s)-n,n'-bis[2-hydroxy-1-(hydroxymethyl]-5-[(2-hydroxy-1-oxo-propyl)amino]-2,4,6-triiodo-1,3-benzendicarboxymide - Google Patents [patents.google.com]

- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide, commonly known as CPPHA, is a potent and selective positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors (mGluR1 and mGluR5). This document provides a comprehensive overview of the biological activity of CPPHA, including its mechanism of action, quantitative data on its potentiation effects, and detailed experimental protocols for its characterization. CPPHA distinguishes itself from other mGluR5 PAMs by acting at a novel allosteric site, not overlapping with the 2-methyl-6-(phenylethynyl)pyridine (MPEP) binding site. This unique property makes CPPHA a valuable tool for studying mGluR signaling and a potential lead compound for the development of novel therapeutics for central nervous system disorders.

Mechanism of Action

CPPHA is a positive allosteric modulator, meaning it does not activate mGluR1 or mGluR5 on its own but enhances the response of these receptors to the endogenous agonist, glutamate. This potentiation of the glutamate-induced response leads to an amplification of the downstream signaling cascade.

The primary signaling pathway for group 1 mGluRs involves the activation of Gq proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, which can be measured as an increase in intracellular calcium concentration ([Ca2+]i).

A key characteristic of CPPHA is its action at a novel allosteric binding site on both mGluR1 and mGluR5. This site is distinct from the binding site of the well-characterized mGluR5 negative allosteric modulator (NAM), MPEP, and other MPEP-site PAMs. The potentiation effect of CPPHA is not competitively inhibited by MPEP-site ligands.

Site-directed mutagenesis studies have identified key amino acid residues responsible for the activity of CPPHA. Specifically, a mutation of phenylalanine to isoleucine at position 585 (F585I) in mGluR5 eliminates the potentiating effect of CPPHA. The corresponding mutation in mGluR1 (F599I) also abolishes CPPHA's activity, highlighting the importance of this residue in the novel allosteric binding pocket of both receptors.

Quantitative Data

The positive allosteric modulatory effects of CPPHA on mGluR1 and mGluR5 have been quantified using in vitro functional assays. The following table summarizes the key potency data.

| Receptor | Assay Type | Parameter | Value |

| mGluR5 | Fluorometric Calcium Assay | EC50 of potentiation | 400 - 800 nM[1] |

| mGluR1 | Fluorometric Calcium Assay | EC50 of potentiation | ~10 µM |

EC50 of potentiation represents the concentration of CPPHA required to elicit a half-maximal potentiation of the response to a sub-maximal (EC20) concentration of glutamate.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the signaling pathway of group 1 mGluRs modulated by CPPHA and the logical basis for identifying its unique allosteric site.

Caption: Signaling pathway of group 1 mGluRs modulated by CPPHA.

Caption: Logical relationships demonstrating CPPHA's unique binding site.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of CPPHA.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK) 293A cells are commonly used for their robust growth and high transfection efficiency.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Incubation: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For transient expression of mGluR constructs, cells are transfected using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Plasmids encoding the desired mGluR1 or mGluR5 (wild-type or mutant) are introduced into the cells. Assays are typically performed 24-48 hours post-transfection.

Fluorometric Calcium Mobilization Assay

This assay is the primary method for quantifying the potentiation of mGluR1 and mGluR5 by CPPHA.

-

Cell Plating: Transfected HEK293A cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Preparation: CPPHA and glutamate stock solutions are prepared in DMSO and then diluted to the final desired concentrations in the assay buffer. The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent effects.

-

Assay Protocol (using a fluorometric imaging plate reader, e.g., FLIPR): a. After dye loading, the plate is transferred to the plate reader, which monitors fluorescence intensity over time. b. A baseline fluorescence reading is established for approximately 10-20 seconds. c. A solution of CPPHA (or vehicle control) is added to the wells, and the cells are incubated for 2-5 minutes. d. A sub-maximal (EC20) concentration of glutamate is then added to the wells to stimulate the receptors. e. Fluorescence is continuously monitored for an additional 2-3 minutes to capture the peak calcium response.

-

Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition. b. To determine the EC50 of potentiation, concentration-response curves are generated by plotting the ΔF against a range of CPPHA concentrations. c. The data are fitted to a sigmoidal dose-response equation using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the EC50 value.

Site-Directed Mutagenesis

This technique is used to introduce specific point mutations into the mGluR sequence to identify amino acid residues critical for CPPHA's activity.

-

Primer Design: Mutagenic primers (forward and reverse) are designed to be complementary to the template DNA sequence, with the exception of the desired mutation (e.g., TTC to ATC to mutate Phenylalanine (F) to Isoleucine (I) at position 585 of mGluR5). Primers are typically 25-45 bases in length with the mutation in the center.

-

PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the wild-type mGluR cDNA using the mutagenic primers. The PCR cycling parameters are optimized for the specific polymerase and plasmid size.

-

Template Digestion: The PCR product is treated with the restriction enzyme DpnI. DpnI specifically digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

-

Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.

-

Colony Selection and Sequencing: Individual bacterial colonies are selected, and the plasmid DNA is isolated. The entire coding sequence of the mGluR is sequenced to confirm the presence of the desired mutation and the absence of any secondary, unwanted mutations.

Conclusion

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is a valuable pharmacological tool for the study of group 1 metabotropic glutamate receptors. Its unique mechanism of action as a positive allosteric modulator at a novel binding site provides a distinct advantage for dissecting the complex signaling of mGluR1 and mGluR5. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of compounds acting at this novel allosteric site.

References

The Advent of CPPHA: A Novel Allosteric Modulator in mGluR Research

A deep dive into the discovery, mechanism, and experimental characterization of N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), a pivotal positive allosteric modulator of metabotropic glutamate receptor 1 (mGluR1).

This technical guide provides a comprehensive overview of CPPHA, a significant chemical tool in the study of metabotropic glutamate receptors (mGluRs), particularly the mGluR1 subtype. Initially identified as a positive allosteric modulator (PAM) of mGluR5, CPPHA was later found to exhibit similar activity at mGluR1, offering researchers a unique probe to investigate the therapeutic potential of enhancing mGluR1 signaling. This document details the history of its discovery, its unique mechanism of action, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Discovery and Initial Characterization

CPPHA, with the chemical formula C22H15ClN2O4, emerged from research efforts focused on identifying novel modulators of mGluRs. Its discovery was a notable advancement as it was found to bind to a novel allosteric site on the receptor, distinct from the binding sites of previously known mGluR5 negative allosteric modulators (NAMs) like MPEP (2-Methyl-6-(phenylethynyl)pyridine) and other PAMs. This unique binding profile suggested a different mechanism of allosteric modulation and opened new avenues for therapeutic intervention.

Subsequent studies revealed that CPPHA also acts as a positive allosteric modulator of mGluR1. This dual activity on group I mGluRs (mGluR1 and mGluR5) has made CPPHA a valuable tool for dissecting the physiological and pathological roles of these receptors.

Quantitative Analysis of CPPHA's Activity at mGluR1

The positive allosteric modulatory effects of CPPHA on mGluR1 are typically quantified through functional assays, such as measuring the potentiation of the glutamate-induced calcium mobilization in cells expressing the receptor. The key parameters determined are the EC50 (half-maximal effective concentration) of glutamate in the absence and presence of CPPHA, and the fold-potentiation of the glutamate response.

| Parameter | Description | Reported Value Range |

| Glutamate EC50 (baseline) | The concentration of glutamate that produces 50% of its maximal response in the absence of CPPHA. | 1 - 10 µM |

| Glutamate EC50 (in presence of CPPHA) | The concentration of glutamate that produces 50% of its maximal response in the presence of a fixed concentration of CPPHA. | 0.1 - 1 µM |

| Fold Potentiation | The factor by which CPPHA increases the potency of glutamate. Calculated as (Glutamate EC50 baseline) / (Glutamate EC50 in presence of CPPHA). | 5 - 20 fold |

| CPPHA EC50 for Potentiation | The concentration of CPPHA that produces 50% of its maximal potentiation of a fixed, sub-maximal concentration of glutamate (e.g., EC20). | 1 - 5 µM |

| Binding Affinity (Ki) | The inhibition constant of CPPHA for its allosteric binding site, typically determined by radioligand binding assays. | Data not consistently reported for mGluR1 |

Note: The exact values can vary depending on the experimental system (e.g., cell line, receptor expression level) and assay conditions.

Experimental Protocols

The characterization of CPPHA and similar allosteric modulators involves a series of well-defined experimental procedures.

Synthesis of CPPHA

While the precise, step-by-step industrial synthesis protocols are often proprietary, the general chemical synthesis of N-arylbenzamides like CPPHA can be approached through standard organic chemistry reactions. A plausible synthetic route involves the acylation of a substituted aniline with a salicylic acid derivative.

General Synthetic Steps:

-

Preparation of the Amine Intermediate: Synthesis of 2-((2-amino-5-chlorobenzyl)isoindoline-1,3-dione. This can be achieved by reacting 2-amino-5-chlorobenzyl alcohol with phthalimide under appropriate conditions, followed by conversion of the alcohol to a leaving group and subsequent displacement.

-

Acylation Reaction: Coupling of the synthesized amine intermediate with a salicylic acid derivative (e.g., salicylic acid chloride or an activated ester of salicylic acid) in the presence of a base to form the final amide bond.

-

Purification: The final product is then purified using techniques such as recrystallization or column chromatography to yield pure CPPHA.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity of CPPHA to its allosteric site on mGluR1 and to investigate its effect on the binding of orthosteric ligands.

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably expressing the mGluR1 receptor.

-

Incubation: The membranes are incubated with a radiolabeled ligand that binds to the orthosteric glutamate site (e.g., [3H]quisqualate) or a radiolabeled allosteric antagonist. The incubation is performed in the absence and presence of varying concentrations of CPPHA.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the binding affinity (Ki) of CPPHA and its effect on the affinity of the orthosteric ligand. A shift in the binding curve of the orthosteric ligand in the presence of CPPHA indicates allosteric modulation of binding.

Calcium Mobilization Assay

This functional assay is the primary method for quantifying the positive allosteric modulatory activity of CPPHA. mGluR1 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration ([Ca2+]i).

Protocol Outline:

-

Cell Culture and Plating: Cells expressing mGluR1 are plated in a multi-well plate (e.g., 96- or 384-well).

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Compound Addition: A baseline fluorescence reading is taken before the addition of CPPHA at various concentrations.

-

Agonist Stimulation: After a short incubation with CPPHA, a sub-maximal concentration (e.g., EC20) of glutamate is added to stimulate the receptor.

-

Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The potentiation of the glutamate response by CPPHA is quantified by measuring the increase in the fluorescence signal. Dose-response curves are generated to determine the EC50 of CPPHA for potentiation. To determine the fold-shift in glutamate potency, full glutamate dose-response curves are generated in the absence and presence of a fixed concentration of CPPHA.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mGluR1 signaling pathway as modulated by CPPHA and a typical experimental workflow for its characterization.

Caption: mGluR1 signaling pathway modulated by CPPHA.

Caption: Experimental workflow for CPPHA characterization.

Conclusion

CPPHA has proven to be an invaluable pharmacological tool for the study of group I metabotropic glutamate receptors. Its unique allosteric binding site and positive modulatory action on both mGluR1 and mGluR5 have facilitated a deeper understanding of the roles these receptors play in synaptic plasticity, neuronal excitability, and various neurological and psychiatric disorders. The experimental methodologies outlined in this guide provide a framework for the continued investigation of CPPHA and the discovery of new allosteric modulators with improved therapeutic potential. As research in this area progresses, the insights gained from studying compounds like CPPHA will be crucial for the development of novel treatments for a range of central nervous system disorders.

"N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide" synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide, including its synonyms, alternative names, and known biological activities. The information is presented to support research and development efforts in the fields of pharmacology and neuroscience.

Chemical Identity and Nomenclature

The compound N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide is a complex organic molecule. For clarity and ease of reference, its various identifiers and synonyms are summarized below.

| Identifier Type | Value |

| Systematic Name | N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide |

| Common Synonym | CPPHA |

| CAS Number | 693288-97-0[1] |

| Molecular Formula | C22H15ClN2O4[1] |

| Molecular Weight | 406.82 g/mol |

| PubChem CID | 9931205 |

| ChEMBL ID | CHEMBL366217 |

| InChI Key | UFOUABRZSDGGAZ-UHFFFAOYSA-N |

| Other Synonyms | Ns 11394, MFCD12912405, ZINC000003947792, N-[4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide |

Biological Activity and Mechanism of Action

N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide, commonly known as CPPHA, is recognized as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5) and has also been shown to act on mGluR1. It is believed to bind to a novel allosteric site on these receptors. As a PAM, CPPHA does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate, or other orthosteric agonists.[2]

This compound is a valuable tool for studying the physiological and pathological roles of mGluR5 and mGluR1 in the central nervous system and is being explored for its therapeutic potential in various neurological and psychiatric disorders.[3]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data regarding the potency and selectivity of CPPHA.

| Parameter | Receptor/Target | Value | Reference |

| EC50 | Human mGluR5 | 0.316 - 0.5 µM | [1] |

| EC50 | Rat mGluR5 | 0.634 - 1.16 µM | [1] |

| Ki | PDE6 | 500 nM | [1] |

| Ki | δ-opioid receptor | 352 nM | [1] |

| Ki | κ-opioid receptor | 474 nM | [1] |

| Ki | ERG potassium channel | 813 nM | [1] |

Signaling Pathway

CPPHA enhances the signaling cascade initiated by the activation of mGluR5. The diagram below illustrates the canonical mGluR5 signaling pathway and the modulatory role of CPPHA.

Figure 1: Simplified mGluR5 signaling pathway with the positive allosteric modulation by CPPHA.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide are typically found within the materials and methods sections of peer-reviewed scientific publications. While the full textual protocols are not available through this search, the characterization of this compound has involved a variety of standard pharmacological assays. The following are descriptions of the types of experimental methodologies commonly employed to study a compound like CPPHA.

a) In Vitro Potentiation Assays

These assays are designed to measure the ability of a PAM to enhance the response of a receptor to its agonist.

-

Fluorometric Calcium Assays:

-

Principle: mGluR5 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration. This assay uses a calcium-sensitive fluorescent dye to measure this change.

-

General Workflow:

-

Cells expressing the mGluR5 receptor are cultured in microplates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A sub-threshold concentration of an mGluR5 agonist (e.g., glutamate or DHPG) is added to the cells.

-

CPPHA is then added at various concentrations.

-

The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a plate reader.

-

The potentiation of the agonist response by CPPHA is quantified to determine its EC50.

-

-

b) Electrophysiology Assays

Electrophysiological techniques are used to measure the effect of CPPHA on ion channel activity and neuronal excitability.

-

Patch-Clamp Electrophysiology:

-

Principle: This technique allows for the measurement of ion currents across the cell membrane of a single neuron.

-

General Workflow:

-

Brain slices containing neurons of interest (e.g., CA1 pyramidal cells or subthalamic nucleus neurons) are prepared.

-

A glass micropipette is used to form a high-resistance seal with the membrane of a single neuron.

-

The membrane potential or ionic currents are recorded in response to the application of an mGluR5 agonist.

-

CPPHA is then co-applied with the agonist to determine its effect on the agonist-induced currents or changes in membrane potential. For instance, CPPHA has been shown to potentiate 3,5-DHPG-induced NMDA currents in CA1 pyramidal cells and the depolarization of rat subthalamic nucleus (STN) neurons.[1]

-

-

c) In Vivo Behavioral Assays

These experiments are conducted in animal models to assess the physiological and behavioral effects of the compound.

-

Animal Models of Neurological Disorders:

-

Principle: To investigate the therapeutic potential of CPPHA, it can be administered to animal models that mimic human diseases, such as anxiety, depression, or schizophrenia.

-

General Workflow:

-

A suitable animal model is chosen.

-

The animals are treated with CPPHA at various doses.

-

A battery of behavioral tests is conducted to assess changes in symptoms relevant to the disease model.

-

The results are compared to control groups to determine the efficacy of the compound.

-

-

Conclusion

N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide (CPPHA) is a well-characterized positive allosteric modulator of mGluR5 and mGluR1. Its ability to enhance the activity of these receptors makes it a valuable research tool for elucidating the role of metabotropic glutamate receptors in the central nervous system. The information and methodologies outlined in this guide provide a foundation for researchers and drug development professionals to further explore the pharmacological properties and therapeutic potential of this compound.

References

A Deep Dive into the CPPHA Binding Site on Metabotropic Glutamate Receptor 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site for N-(4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl)-2-hydroxybenzamide (CPPHA), a pivotal positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). This document details the unique characteristics of the CPPHA binding pocket, its impact on receptor signaling, and the experimental methodologies used to elucidate its function.

Introduction to mGluR5 and Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders. Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators bind to topographically distinct sites, offering greater subtype selectivity and a more nuanced modulation of receptor function.

CPPHA is a well-characterized mGluR5 PAM that enhances the receptor's response to the endogenous agonist, glutamate. A key feature of CPPHA is its interaction with a unique allosteric site, separate from the binding pocket of the prototypical mGluR5 negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (MPEP)[1][2]. This distinction presents a valuable opportunity for the development of novel therapeutics with potentially different pharmacological profiles.

The CPPHA Binding Site: A Unique Allosteric Pocket

Site-directed mutagenesis studies have been instrumental in identifying the location of the CPPHA binding site within the seven-transmembrane (7TM) domain of mGluR5. While the precise crystal structure of CPPHA bound to mGluR5 is not yet available, functional studies have revealed that its binding is non-competitive with MPEP, confirming a distinct site of action[1].

Mutagenesis experiments have demonstrated that specific amino acid residues within the 7TM domain are critical for CPPHA's modulatory activity. While a comprehensive list of residues exclusively defining the CPPHA pocket is still under investigation, studies differentiating the binding of various PAMs suggest that the allosteric sites are located deep within the transmembrane bundle[2]. It has been shown that a single point mutation can abolish the potentiating effect of one PAM while leaving the function of another intact, highlighting the subtle yet critical differences between these allosteric pockets[1].

Quantitative Analysis of CPPHA Binding and Function

The interaction of CPPHA with mGluR5 has been quantified through various in vitro assays. Although a definitive radioligand for the CPPHA site to directly determine binding affinity (Kd or Ki) is not commonly available, its functional potency (EC50) has been well-characterized.

| Assay Type | Agonist | Parameter | Value | Cell System | Reference |

| Calcium Mobilization | Glutamate | EC50 of potentiation | ~108 nM (for ADX47273, a structurally distinct PAM) | Recombinant Cells | [3] |

| PI Hydrolysis | DHPG | Potentiation | Significant enhancement | Hippocampal Slices | [4] |

| ERK1/2 Phosphorylation | DHPG | Potentiation | Robust potentiation | Cortical Astrocytes | [4] |

| NMDA Receptor Currents | Potentiation | Potentiates mGluR5 regulation | Hippocampal Pyramidal Cells | [3] |

Note: Specific EC50 values for CPPHA can vary depending on the cell system, agonist concentration, and specific assay conditions. The value for ADX47273 is provided as a representative example of a potent mGluR5 PAM.

Signaling Pathways Modulated by CPPHA

As a positive allosteric modulator, CPPHA enhances the canonical signaling pathways activated by glutamate binding to mGluR5. The primary pathway involves the coupling of the receptor to Gq/11 proteins.

Caption: mGluR5 signaling pathway potentiated by CPPHA.

Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These second messengers subsequently modulate downstream effectors, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately leading to changes in synaptic plasticity and gene expression. CPPHA enhances the efficiency of this signaling cascade in the presence of glutamate.

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay is used to determine if a test compound binds to the same site as a known radiolabeled ligand, such as [3H]-MPEP.

-

Membrane Preparation: Membranes are prepared from cells stably expressing mGluR5.

-

Incubation: Membranes are incubated with a fixed concentration of [3H]-MPEP and varying concentrations of the unlabeled test compound (e.g., CPPHA).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A lack of displacement indicates that the test compound does not bind to the MPEP site.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a PAM to potentiate the agonist-induced increase in intracellular calcium.

-

Cell Culture: Cells expressing mGluR5 are plated in a multi-well plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound (CPPHA) is added at various concentrations.

-

Agonist Stimulation: A submaximal concentration (EC20) of an mGluR5 agonist (e.g., glutamate or DHPG) is added.

-

Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are measured using a fluorescence plate reader.

-

Data Analysis: The potentiation of the agonist response by the test compound is quantified, and an EC50 value for this potentiation is determined.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a direct downstream consequence of Gq activation.

-

Cell Labeling: Cells expressing mGluR5 are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Compound Treatment: Cells are pre-incubated with the test compound (CPPHA) followed by stimulation with an mGluR5 agonist.

-

Extraction: The reaction is terminated, and inositol phosphates are extracted.

-

Purification: The different inositol phosphate species are separated by anion-exchange chromatography.

-

Quantification: The amount of radioactivity in the inositol phosphate fractions is determined by scintillation counting.

-

Data Analysis: The potentiation of agonist-induced PI accumulation by the test compound is calculated.

Experimental Workflow for Characterizing a Novel mGluR5 PAM

The discovery and characterization of a novel mGluR5 PAM like CPPHA typically follows a multi-step workflow.

Caption: Experimental workflow for mGluR5 PAM characterization.

This workflow progresses from initial identification in high-throughput screens to detailed mechanistic studies and finally to in vivo validation, providing a comprehensive understanding of the compound's pharmacological properties.

Conclusion

CPPHA represents a significant tool in the study of mGluR5 pharmacology due to its action at a unique allosteric site. This technical guide has provided an in-depth overview of the current knowledge surrounding the CPPHA binding site, its quantitative pharmacology, and the experimental approaches used for its characterization. Further research, including the determination of a co-crystal structure, will be invaluable in precisely defining the molecular interactions at this site and will undoubtedly pave the way for the rational design of novel mGluR5-targeted therapeutics with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of CPPHA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), a novel positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors (mGluRs). The data and methodologies presented are based on foundational research characterizing the unique pharmacological profile of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro assays assessing the effects of CPPHA on mGluR1 and mGluR5.

Table 1: Potentiation of mGluR5 by CPPHA

| Assay | Agonist | CPPHA EC50 | Fold Potentiation | Reference |

| Fluorometric Calcium Assay | Glutamate (EC20) | ~400-800 nM | 7- to 8-fold | [1] |

EC50 represents the concentration of CPPHA that produces 50% of its maximal potentiation effect. The potentiation is of the response to a threshold concentration of the agonist.

Table 2: Interaction of CPPHA with Other mGluR5 Modulators

| Experiment | Modulator | Effect on CPPHA Potentiation | Implied Mechanism | Reference |

| Inhibition Assay | 5-methyl-2-(phenylethynyl)pyridine (5MPEP) | Noncompetitive inhibition | CPPHA does not bind to the MPEP/5MPEP site | [1] |

Table 3: Effects of Point Mutations on CPPHA Activity at mGluR5 and mGluR1

| Receptor | Mutation | Effect on CPPHA Potentiation | Effect on other PAMs | Reference |

| mGluR5 | A809V | No effect | Eliminates VU-29 effect | [1] |

| mGluR5 | F585I | Eliminates effect | No effect on VU-29 | [1] |

| mGluR1 | F599I | Eliminates effect | No effect on Ro 67-7476 | [1] |

| mGluR1 | V757L | No effect | Abolishes Ro 67-7476 potentiation | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells are commonly used for stable or transient expression of recombinant mGluR1 or mGluR5.

-

Transfection: Cells are transfected with the cDNA encoding the respective receptor using standard methods such as calcium phosphate precipitation or lipid-based transfection reagents. Stably transfected cell lines are generated by selecting for antibiotic resistance.

Calcium Mobilization Assay

This assay is a primary method for assessing the potentiation of Gq-coupled receptors like mGluR1 and mGluR5.

-

Cell Plating: Receptor-expressing cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.

-

Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR). A baseline fluorescence is established before the addition of CPPHA or other test compounds, followed by the addition of a sub-maximal concentration (EC20) of an agonist (e.g., glutamate or quisqualate).

-

Data Acquisition: Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.

-

Data Analysis: The potentiation by CPPHA is calculated as the fold increase in the agonist response in the presence of CPPHA compared to the agonist response alone. Concentration-response curves for CPPHA are generated to determine EC50 values.

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues crucial for the binding and action of CPPHA.

-

Primer Design: Mutagenic primers are designed to introduce a specific point mutation into the cDNA of the mGluR.

-

PCR Amplification: The plasmid containing the wild-type receptor cDNA is amplified by PCR using the mutagenic primers and a high-fidelity DNA polymerase. This results in the synthesis of a new plasmid containing the desired mutation.

-

Template Digestion: The parental (wild-type) plasmid is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: The mutant plasmid is transformed into competent E. coli for amplification.

-

Sequencing and Transfection: The sequence of the mutated plasmid is verified by DNA sequencing. The confirmed mutant construct is then transfected into the host cell line for functional characterization using the calcium mobilization assay as described above.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of mGluR1 and mGluR5 and the experimental workflow for characterizing CPPHA.

Caption: mGluR1 Signaling Pathway.

Caption: mGluR5 Signaling Pathway.

Caption: Experimental Workflow for CPPHA.

References

Methodological & Application

Application Notes and Protocols for N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potential Applications and Areas for Investigation

Based on the known biological activities of salicylanilide and phthalimide derivatives, N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide is a candidate for investigation in the following areas:

-

Oncology: Salicylanilides, such as Niclosamide, have demonstrated anticancer effects against a variety of malignancies.[3][5] They are known to modulate multiple signaling pathways, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[3] The title compound could be screened for cytotoxic and cytostatic effects on various cancer cell lines.

-

Antibacterial Research: Many salicylanilide derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The title compound could be evaluated for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria.

-

Antiviral and Anthelmintic Research: The parent salicylanilide scaffold is the basis for several anthelmintic drugs.[3] Given this, the potential of the title compound as an anthelmintic or antiviral agent could be an avenue for exploration.

It is important to emphasize that these are proposed applications based on structural analogy, and experimental validation is required.

Physicochemical Properties

A summary of the basic physicochemical properties of the target compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₅ClN₂O₄ | [6] |

| Molecular Weight | 406.82 g/mol | [4] |

| CAS Number | 693288-97-0 | [4] |

| Predicted XlogP | 4.1 | [6] |

Proposed Synthetic Protocols

Two plausible synthetic routes for the preparation of N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide are detailed below. These protocols are based on well-established chemical transformations for the synthesis of related compounds.

Protocol 1: Synthesis via Gabriel Reaction of a Salicylanilide Intermediate

This protocol involves the initial synthesis of an N-(2-(bromomethyl)-4-chlorophenyl)-2-hydroxybenzamide intermediate, followed by a Gabriel synthesis with potassium phthalimide.

Workflow Diagram:

Caption: Workflow for the synthesis of the target compound via a brominated salicylanilide intermediate.

Step 1: Synthesis of N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide

-

To a solution of 2-amino-5-chlorotoluene (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of salicyloyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(4-chloro-2-methylphenyl)-2-hydroxybenzamide.

Step 2: Synthesis of N-(2-(Bromomethyl)-4-chlorophenyl)-2-hydroxybenzamide

-

Dissolve N-(4-chloro-2-methylphenyl)-2-hydroxybenzamide (1 equivalent) in a non-polar solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (BPO) (0.1 equivalents).

-

Reflux the mixture and irradiate with a UV lamp to facilitate radical bromination.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide

-

Dissolve N-(2-(bromomethyl)-4-chlorophenyl)-2-hydroxybenzamide (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add potassium phthalimide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure target compound.

Protocol 2: Synthesis via Acylation of a Phthalimide-Containing Aniline

This alternative route involves the synthesis of a 2-(phthalimidomethyl)-4-chloroaniline intermediate, which is then acylated with salicylic acid.

Workflow Diagram:

Caption: Workflow for the synthesis of the target compound via a phthalimide-containing aniline intermediate.

Step 1: Synthesis of 2-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)-4-chloroaniline

-

Protect the amino group of 2-amino-5-chlorobenzyl alcohol using a suitable protecting group (e.g., Boc anhydride).

-

Convert the hydroxyl group to a bromide using a reagent like phosphorus tribromide (PBr₃).

-

React the resulting bromide with potassium phthalimide in DMF as described in Protocol 1, Step 3.

-

Deprotect the amino group under appropriate conditions (e.g., acidic conditions for a Boc group) to yield 2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)-4-chloroaniline.

Step 2: Synthesis of the Target Compound via Amide Coupling

-

Dissolve 2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)-4-chloroaniline (1 equivalent) and salicylic acid (1.1 equivalents) in a suitable solvent like DMF or dichloromethane.

-

Add a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a base like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Work up the reaction mixture by washing with dilute acid, dilute base, and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final compound.

Potential Mechanism of Action: Signaling Pathway

Given the known activities of related salicylanilides, a potential mechanism of action for the title compound could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Caption: A diagram illustrating the potential inhibitory effects of the title compound on key oncogenic signaling pathways.

Disclaimer

The synthetic protocols and potential applications described in these notes are based on established chemical principles and the known biological activities of structurally related compounds. The synthesis and biological evaluation of N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide have not been extensively reported in peer-reviewed literature. Therefore, these protocols should be considered as starting points for research and may require optimization. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions. The biological activities are hypothetical and require experimental verification.

References

- 1. scispace.com [scispace.com]

- 2. In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct synthesis of anilines and nitrosobenzenes from phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide | 693288-97-0 [chemicalbook.com]

- 5. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (C22H15ClN2O4) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for the Use of APHS (o-(acetoxy-phenyl)hept-2-ynyl sulfide), a COX-2 Inhibitor, in Primary Neuronal Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction:

APHS (o-(acetoxy-phenyl)hept-2-ynyl sulfide) is a specific and covalent inhibitor of cyclooxygenase-2 (COX-2). In the central nervous system, COX-2 is involved in inflammatory processes and its expression is upregulated in response to excitotoxic insults. Inhibition of COX-2 has been shown to be neuroprotective. These application notes provide a detailed protocol for the use of APHS in primary neuronal cultures to investigate its neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity.

I. Data Presentation

The neuroprotective effect of APHS has been demonstrated in primary cortical neuron cultures. The following table summarizes the quantitative data on the concentration-dependent neuroprotection conferred by APHS against NMDA-induced excitotoxicity.

| Treatment Group | APHS Concentration (µM) | Neuronal Viability (% of Control) |

| Control (no NMDA) | 0 | 100% |

| NMDA only | 0 | ~50% |

| NMDA + APHS | 10 | Significant increase |

| NMDA + APHS | 30 | Near complete protection |

Note: This table is a summary of findings reported in the literature. Actual results may vary depending on the specific experimental conditions.

II. Experimental Protocols

This section provides a detailed methodology for investigating the neuroprotective effects of APHS in a primary cortical neuron culture model of NMDA-induced excitotoxicity.

A. Preparation of Primary Cortical Neuron Cultures

-

Materials:

-

E18 timed-pregnant Sprague-Dawley rats

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

0.25% Trypsin-EDTA

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine coated culture plates or coverslips

-

Dissection tools (forceps, scissors)

-

Sterile conical tubes and pipettes

-

-

Procedure:

-

Euthanize a timed-pregnant rat at embryonic day 18 (E18) according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the embryonic cortices in ice-cold HBSS.

-

Mince the tissue and incubate in 0.25% trypsin-EDTA at 37°C for 15 minutes.

-

Inactivate trypsin with an equal volume of media containing 10% FBS.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium with supplements.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons on poly-D-lysine coated plates/coverslips at a density of 2.5 x 10^5 cells/cm².

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

After 24 hours, replace half of the medium with fresh, pre-warmed medium. Repeat this every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

-

B. APHS Treatment and NMDA-Induced Excitotoxicity

-

Materials:

-

APHS (o-(acetoxy-phenyl)hept-2-ynyl sulfide)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

N-methyl-D-aspartate (NMDA)

-

Glycine

-

Sterile, nuclease-free water

-

Primary neuronal cultures (DIV 7-14)

-

-

Procedure:

-

Prepare a stock solution of APHS in DMSO. A 10 mM stock is recommended. Store at -20°C.

-

On the day of the experiment, dilute the APHS stock solution in pre-warmed Neurobasal medium to the desired final concentrations (e.g., 10 µM, 30 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Prepare a stock solution of NMDA (e.g., 10 mM) and glycine (e.g., 10 mM) in sterile water.

-

Pre-treatment protocol:

-

Add the diluted APHS to the neuronal cultures and incubate for 30 minutes to 1 hour at 37°C.

-

Following the pre-incubation, add NMDA (final concentration 100 µM) and glycine (final concentration 10 µM) to the cultures.

-

-

Post-treatment protocol:

-

Induce excitotoxicity by adding NMDA (100 µM) and glycine (10 µM) to the cultures.

-

Add the diluted APHS to the cultures at a specified time point after NMDA addition (e.g., 1 hour, 3 hours).

-

-

Incubate the cultures for 24 hours at 37°C.

-

C. Assessment of Neuronal Viability

-

Materials:

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit or

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit or

-

Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1)

-

Plate reader or fluorescence microscope

-

-

Procedure (Example using LDH assay):

-

After the 24-hour incubation period, collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the medium, which is an indicator of cell death.

-

Measure the absorbance at the recommended wavelength using a plate reader.

-

Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

-

III. Mandatory Visualizations

A. Signaling Pathway Diagram

B. Experimental Workflow Diagram

Application Notes and Protocols: CPPHA in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPPHA (Cyclopentyl-N'-(4-((4-phenylpiperazin-1-yl)methyl)benzylidene)benzohydrazide) is a positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors, specifically mGluR1 and mGluR5.[1] These receptors are critically involved in modulating synaptic plasticity and neuronal excitability. Dysregulation of glutamatergic signaling, particularly through mGluR5, is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS). Glutamate-mediated excitotoxicity is a common pathway leading to neuronal death in these conditions.[2][3][4] The strategic modulation of mGluR5 activity, therefore, presents a promising therapeutic avenue.

These application notes provide a framework for utilizing CPPHA as a research tool to investigate the role of mGluR5 potentiation in preclinical models of neurodegenerative diseases. The following sections detail hypothetical experimental protocols, potential data outcomes, and the underlying signaling pathways.

Potential Applications of CPPHA in Neurodegenerative Disease Research

-

Investigating the role of mGluR5 potentiation in amyloid-beta (Aβ) toxicity models of Alzheimer's Disease. Studies with other mGluR5 PAMs have shown neuroprotective effects against Aβ-induced cell death.[5]

-

Elucidating the impact of mGluR5 modulation on α-synuclein pathology in Parkinson's Disease models. While negative allosteric modulators are more commonly studied in PD, exploring the effects of a PAM like CPPHA could provide valuable insights into the receptor's complex role in the disease.[6][7]

-

Probing the consequences of enhanced mGluR1/5 function in Amyotrophic Lateral Sclerosis models. Given that mGluR1 and mGluR5 are overexpressed and hyperfunctional in ALS models,[8][9][10] CPPHA could be used to study the downstream effects of further receptor potentiation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for CPPHA and a general workflow for its application in neurodegenerative disease models.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in an Alzheimer's Disease Model

Objective: To determine if CPPHA protects primary hippocampal neurons from amyloid-beta (Aβ₄₂) oligomer-induced toxicity.

Materials:

-

Primary hippocampal neuron cultures from E18 rat embryos.

-

Neurobasal medium supplemented with B27 and GlutaMAX.

-

Synthetic Aβ₄₂ peptides.

-

CPPHA stock solution (in DMSO).

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit.

-

Reagents for immunocytochemistry (e.g., anti-MAP2, anti-NeuN antibodies).

Procedure:

-

Cell Culture: Plate primary hippocampal neurons at a density of 1 x 10⁵ cells/well in 24-well plates coated with poly-D-lysine. Culture for 7-10 days in vitro (DIV).

-

Aβ₄₂ Preparation: Prepare Aβ₄₂ oligomers by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. Dilute in culture medium and incubate at 4°C for 24 hours to form oligomers.

-

CPPHA Treatment: Pre-treat neuronal cultures with varying concentrations of CPPHA (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 2 hours.

-

Aβ₄₂ Exposure: Add Aβ₄₂ oligomers (final concentration 5 µM) to the CPPHA-treated cultures.

-

Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

-

Cytotoxicity Assessment: Measure LDH release into the culture medium according to the manufacturer's instructions.

-

Immunocytochemistry: Fix separate wells with 4% paraformaldehyde, permeabilize, and stain with antibodies against neuronal markers (MAP2 or NeuN) to visualize neuronal morphology and survival.

Data Presentation:

| Treatment Group | LDH Release (% of Control) | Neuronal Survival (% of Control) |

| Vehicle Control | 100 ± 5 | 100 ± 8 |

| Aβ₄₂ (5 µM) | 250 ± 20 | 45 ± 7 |

| Aβ₄₂ + CPPHA (10 nM) | 220 ± 18 | 55 ± 6 |

| Aβ₄₂ + CPPHA (100 nM) | 180 ± 15 | 70 ± 5 |

| Aβ₄₂ + CPPHA (1 µM) | 140 ± 12 | 85 ± 4 |

| Aβ₄₂ + CPPHA (10 µM) | 135 ± 11 | 88 ± 5 |

Protocol 2: In Vivo Evaluation in a SOD1G93A Mouse Model of ALS